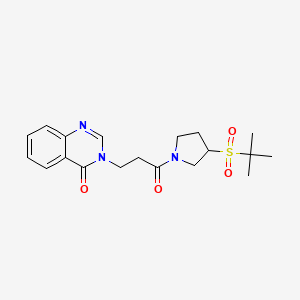

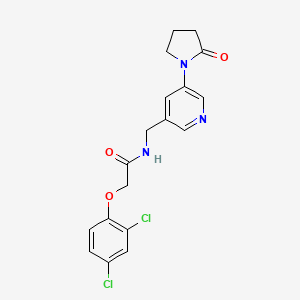

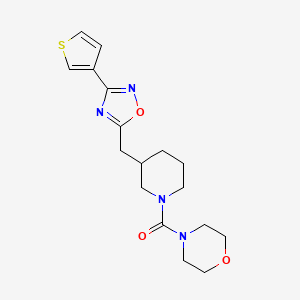

(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical entities to the final complex compound. For instance, a related compound, AR-A014418, was synthesized through a seven-step process starting from commercially available precursors, achieving an overall yield of 21% and showcasing the complexity involved in synthesizing such compounds (Liang et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" has been elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of a 1,2-dihydroquinazolin-4(3H)-one derivative was confirmed through single crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's configuration (Gudasi et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include nucleophilic attacks, condensation, and rearrangement reactions. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, rearrange to form benzazepines, demonstrating the complex reactions these compounds can undergo (McMahon et al., 1982).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" were not directly found, similar compounds exhibit diverse physical properties that influence their application and handling (Saravanan et al., 2015).

科学的研究の応用

Synthesis and Structural Analysis

- Research on mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, including those similar to the specified compound, highlights their synthesis, structural characterization, and potential applications in developing new materials with unique properties. These complexes have been explored for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017).

Biological Activities

- Novel urea and bis-urea derivatives have been designed and synthesized for biological evaluations, particularly in antiproliferative screenings against various cancer cell lines. These studies aim to identify compounds with potent activity, emphasizing the importance of urea functionalities in enhancing biological activities (Perković et al., 2016).

Antimicrobial and Antifungal Activities

- The antimicrobial and antifungal activities of quinazoline derivatives have been investigated, demonstrating the potential of these compounds in developing new therapeutic agents for treating various infections. These studies reveal the significance of structural modifications in optimizing the biological effectiveness of these compounds (Singh & Pandey, 2006).

Synthesis Methodologies

- Innovative synthesis methods for dihydroquinazolines, including the use of microwave irradiation and environmentally benign reactants, have been developed. These methodologies provide efficient routes to quinazoline derivatives, highlighting the compound's role in advancing synthetic chemistry (Sarma & Prajapati, 2011).

Receptor Antagonism Studies

- Isoquinoline and quinazoline urea analogues have been studied as antagonists for human adenosine A(3) receptors, showcasing the pharmacological relevance of urea derivatives in modulating receptor activities. These findings contribute to understanding the therapeutic potential of such compounds in treating diseases related to adenosine receptor dysregulation (van Muijlwijk-Koezen et al., 2000).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea. The final product is obtained after purification by recrystallization.", "Starting Materials": [ "2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid", "2-fluorobenzoyl isocyanate", "sodium borohydride", "urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding intermediate.", "Step 2: Reduction of the intermediate obtained in step 1 using sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding amine intermediate.", "Step 3: Reaction of the amine intermediate obtained in step 2 with urea in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the final product, (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |

CAS番号 |

941941-59-9 |

分子式 |

C23H19FN4O3 |

分子量 |

418.428 |

IUPAC名 |

1-(2-fluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |

InChI |

InChI=1S/C23H19FN4O3/c1-31-16-8-6-7-15(13-16)14-28-21(17-9-2-4-11-19(17)26-23(28)30)27-22(29)25-20-12-5-3-10-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |

InChIキー |

JDIPCDSVXMTFMR-SZXQPVLSSA-N |

SMILES |

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)